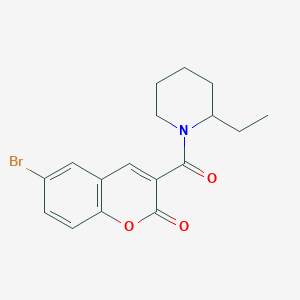

Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-” is a chemical compound with the molecular formula C17H18BrNO3 . It is a derivative of chromen-2-one, a heterobicyclic compound that acts as a building block in medicinal chemistry .

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been reported in several studies. For instance, coumarin derivatives containing various heterocycles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 25 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The reactions involved the use of heterocyclic amines, hydrazonoyl chlorides, and hydroximoyl chlorides .Physical And Chemical Properties Analysis

The compound has an average mass of 364.234 Da and a monoisotopic mass of 363.046997 Da . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications

Microwave-Assisted Cyclization for Synthesis of Chromenes

Microwave-assisted cyclization under mildly basic conditions has been utilized for the efficient synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method demonstrates a novel approach to chromene synthesis, offering significant improvements in yield and reaction time compared to traditional methods (Dao et al., 2018).

Green Chemistry Approaches

Sustainable synthesis methods for aryl substituted chromenes using potassium-functionalized graphitic carbon nitride supported on reduced graphene oxide as a catalyst highlight the shift towards environmentally friendly chemical processes. These methods emphasize the importance of green chemistry principles in the synthesis of chromene derivatives (Bahuguna et al., 2018).

Organocatalytic Synthesis

The one-pot, three-component synthesis of various 2-amino-4H-chromene derivatives in water using potassium phthalimide-N-oxyl as a new organocatalyst represents a clean, transition metal-free, and environmentally friendly approach. This method offers several advantages, including short reaction times, high yields, low cost, and straightforward work-up (Dekamin et al., 2013).

Fluorescent Probes for Biological Applications

The development of chromene-based fluorescent probes for the visualization of thiol flux in living cells and mice illustrates the application of chromene derivatives in biomedical research. Such probes offer specific, rapid, sensitive, and near-infrared fluorescent detection of thiols, providing valuable tools for studying physiological and pathological processes (Yang et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMKFPCKABOVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)

![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2672249.png)

![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)